tributyl-[5-(1,3-dioxolan-2-yl)furan-2-yl]stannane
Overview
Description
tributyl-[5-(1,3-dioxolan-2-yl)furan-2-yl]stannane is an organotin compound with the molecular formula C19H34O3Sn. It is a derivative of stannane, where the tin atom is bonded to three butyl groups and a 5-(1,3-dioxolan-2-yl)-2-furanyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of stannane, tributyl[5-(1,3-dioxolan-2-yl)-2-furanyl]- typically involves the reaction of tributylstannyl chloride with 5-(1,3-dioxolan-2-yl)-2-furanyl lithium or Grignard reagents. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is often refluxed in an appropriate solvent, such as tetrahydrofuran (THF), to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar procedures to those used in laboratory synthesis are employed, with adjustments for scale and efficiency. This may include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
tributyl-[5-(1,3-dioxolan-2-yl)furan-2-yl]stannane can undergo various types of chemical reactions, including:
Oxidation: The tin atom can be oxidized to form tin oxides or other higher oxidation state compounds.
Reduction: The compound can participate in reduction reactions, often facilitated by the butyl groups.
Substitution: The butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as halides or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tin oxides, while substitution reactions may produce various organotin derivatives .
Scientific Research Applications
tributyl-[5-(1,3-dioxolan-2-yl)furan-2-yl]stannane has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-tin bonds.
Materials Science: The compound is investigated for its potential use in the development of new materials, such as polymers and coatings.
Biological Studies: It is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Mechanism of Action
The mechanism of action of stannane, tributyl[5-(1,3-dioxolan-2-yl)-2-furanyl]- involves its interaction with various molecular targets. The tin atom can form bonds with other atoms or molecules, facilitating various chemical reactions. The butyl groups and the 5-(1,3-dioxolan-2-yl)-2-furanyl group can also participate in interactions with biological molecules, potentially affecting cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to stannane, tributyl[5-(1,3-dioxolan-2-yl)-2-furanyl]- include:
[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]tributylstannane: This compound has a thiophene ring instead of a furan ring.
Tributyl (5-hexylthiophen-2-yl)stannane: This compound has a hexyl group attached to the thiophene ring
Uniqueness
The uniqueness of stannane, tributyl[5-(1,3-dioxolan-2-yl)-2-furanyl]- lies in its specific structure, which combines the properties of the tin atom, the butyl groups, and the 5-(1,3-dioxolan-2-yl)-2-furanyl group.
Properties
IUPAC Name |
tributyl-[5-(1,3-dioxolan-2-yl)furan-2-yl]stannane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7O3.3C4H9.Sn/c1-2-6(8-3-1)7-9-4-5-10-7;3*1-3-4-2;/h1-2,7H,4-5H2;3*1,3-4H2,2H3; | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIQQFNUHWRYYFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=C(O1)C2OCCO2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34O3Sn | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50449884 | |
Record name | Stannane, tributyl[5-(1,3-dioxolan-2-yl)-2-furanyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50449884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118505-28-5 | |
Record name | Stannane, tributyl[5-(1,3-dioxolan-2-yl)-2-furanyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50449884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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